Sodium;5-amino-4-methoxy-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

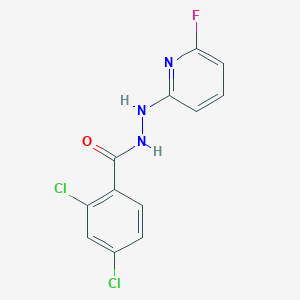

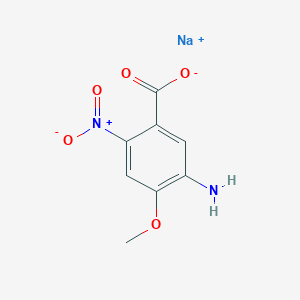

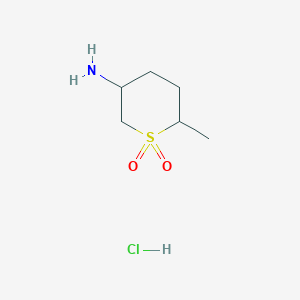

Sodium 5-amino-4-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C8H8N2O5.Na . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Sodium 5-amino-4-methoxy-2-nitrobenzoate could be related to the preparation of Bosutinib, a kinase inhibitor . The process involves nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of Sodium 5-amino-4-methoxy-2-nitrobenzoate can be represented by the InChI code: 1S/C8H8N2O5.Na/c1-15-7-3-6 (10 (13)14)4 (8 (11)12)2-5 (7)9;/h2-3H,9H2,1H3, (H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium 5-amino-4-methoxy-2-nitrobenzoate has a molecular weight of 234.14 . It is a powder that is stored at room temperature .Scientific Research Applications

Coordination Polymers

Research into the coordination polymers of sodium salts related to sodium; 5-amino-4-methoxy-2-nitrobenzoate reveals complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and strong π-π ring interactions. For instance, the hydrated sodium salts of 4-chloro-3-nitrobenzoic acid and 2-amino-4-nitrobenzoic acid have been characterized, showcasing diverse coordination environments and generating multi-dimensional polymeric structures. These findings highlight the compound's role in forming coordination polymers with potential applications in materials science and catalysis (Smith, 2013).

Chromogenic Indicators

In analytical chemistry, derivatives of sodium; 5-amino-4-methoxy-2-nitrobenzoate have been synthesized for use as chromogenic indicators. For example, a highly water-soluble disulfonated tetrazolium salt based on a similar structure was developed as a sensitive chromogenic indicator for NADH as well as a cell viability indicator. This application demonstrates the compound's utility in bioanalytical assays and cell proliferation studies, contributing to biomedical research and diagnostics (Ishiyama et al., 1997).

Energetic Ionic Salts

The exploration of energetic ionic salts involving sodium; 5-amino-4-methoxy-2-nitrobenzoate derivatives is a significant area of research. A new family of energetic ionic salts containing a 1,2,4-oxadiazole ring and an amino or triazene linkage was synthesized. These compounds exhibit moderate onset decomposition temperatures and low impact sensitivities, indicating their potential as energetic materials. Such research contributes to the development of environmentally friendly and high-performance energetic materials for various applications (Pang et al., 2018).

Safety and Hazards

properties

IUPAC Name |

sodium;5-amino-4-methoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5.Na/c1-15-7-3-6(10(13)14)4(8(11)12)2-5(7)9;/h2-3H,9H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQTJLJTYWQRI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)[O-])N.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;5-amino-4-methoxy-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride](/img/structure/B2554635.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2554636.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)

![ethyl 2-[4-(4-methylbenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2554640.png)

![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)